Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Pyrimidinylpiperazine Congeners
The target compound possesses 7 hydrogen-bond acceptors (HBA), derived from the dual pyrimidine rings and the piperazine nitrogens, compared to 4-5 HBA for simpler 4-(pyrimidin-2-yl)piperazine derivatives without the methylsulfanyl-substituted pyrimidine . This higher HBA count enhances the molecule's capacity to form multiple directional interactions within the ATP-binding hinge region of kinases, a feature not replicated by mono-pyrimidinyl-piperazine analogs .
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 (from computed properties; InChI Key: MNZZPNDQZNVFQZ-UHFFFAOYSA-N) |
| Comparator Or Baseline | 1-(2-pyrimidyl)piperazine: 4 HBA; Buspirone: 5 HBA |
| Quantified Difference | Target compound has 3 additional HBA (75% increase) vs. 1-(2-pyrimidyl)piperazine; 2 additional (40% increase) vs. buspirone. |
| Conditions | In silico topological analysis (C13H16N6S vs. C8H12N4 vs. C21H31N5O2). Experimental binding confirmation is required. |
Why This Matters
A higher HBA count enables the exploration of novel binding modes in kinase and GPCR targets that are inaccessible to simpler commercially available analogs.
- [1] Kuujia. 2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine. Computed Properties: Hydrogen Bond Acceptor Count = 7. https://www.kuujia.com/cas-2548979-70-8.html (accessed 2026-04-30). View Source
- [2] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043-2057. View Source
